molecular formula C15H20N4O3S2 B10865381 methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate

methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate

Cat. No.: B10865381
M. Wt: 368.5 g/mol
InChI Key: FNTCZVZHTDNPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate is a complex organic compound that features an imidazole ring, a thiazole ring, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate typically involves multiple steps, starting with the preparation of the imidazole and thiazole rings. The imidazole ring can be synthesized through the cyclization of amido-nitriles under nickel-catalyzed conditions . The thiazole ring can be formed through the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reactions . The final step involves the esterification of the propanoate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation , reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives of the compound.

Scientific Research Applications

Methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can inhibit the activity of certain enzymes by binding to their active sites . This interaction can affect various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate is unique due to its combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications compared to compounds with only one of these rings.

Properties

Molecular Formula

C15H20N4O3S2

Molecular Weight

368.5 g/mol

IUPAC Name

methyl 3-[2-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]propanoate

InChI

InChI=1S/C15H20N4O3S2/c1-4-11-9(2)16-14(18-11)24-8-12(20)19-15-17-10(7-23-15)5-6-13(21)22-3/h7H,4-6,8H2,1-3H3,(H,16,18)(H,17,19,20)

InChI Key

FNTCZVZHTDNPJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NC2=NC(=CS2)CCC(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.